Ethyl 4-oxotetrahydrothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZHUDGRHVZVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309744 | |

| Record name | Ethyl 4-oxotetrahydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78647-31-1 | |

| Record name | 78647-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxotetrahydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxothiolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

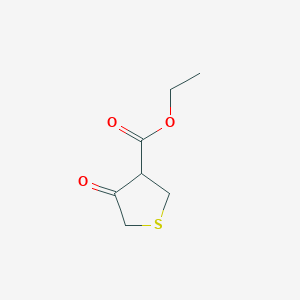

Ethyl 4-oxotetrahydrothiophene-3-carboxylate chemical structure

An In-Depth Technical Guide to Ethyl 4-oxotetrahydrothiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the molecule's structural features, with a particular focus on its keto-enol tautomerism. It details a robust synthetic protocol via Dieckmann condensation, outlines its key physicochemical and spectroscopic properties, and explores its reactivity and potential applications as a versatile building block for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical nature and utility.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[1][2] Their utility stems from the ability of the sulfur atom to engage in hydrogen bonding and act as an isostere for a phenyl ring, often leading to improved potency and favorable pharmacokinetic profiles. This compound combines this important heterocyclic nucleus with a β-keto ester functionality, a classic and highly versatile synthon in organic chemistry. This combination makes it a valuable starting material for constructing more complex molecular architectures, particularly for novel drug candidates.

Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound characterized by a five-membered tetrahydrothiophene ring bearing a ketone at the 4-position and an ethyl carboxylate group at the 3-position.[3]

| Property | Value | Source |

| IUPAC Name | ethyl 4-oxothiolane-3-carboxylate | [3] |

| Synonyms | 4-Ethoxycarbonylthiolan-3-one, Tetrahydro-4-oxo-3-thiophenecarboxylic acid, ethyl ester | [3] |

| CAS Number | 78647-31-1 | |

| Molecular Formula | C₇H₁₀O₃S | |

| Molecular Weight | 174.21 g/mol | |

| Appearance | Liquid | [3] |

| InChI Key | FHZHUDGRHVZVTF-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization and Structural Elucidation

The structural analysis of this compound is fundamentally defined by its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon, common to β-keto esters, is crucial for understanding its reactivity and spectroscopic signature.[4][5]

Keto-Enol Tautomerism

The equilibrium between the keto form and the two possible enol forms is influenced by factors such as solvent polarity and temperature.[6] The enol form is often stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[6][7] This equilibrium can be readily observed and quantified using ¹H NMR spectroscopy, where distinct sets of signals for each tautomer are often visible, particularly in solvents like DMSO-d₆.[5]

Caption: Keto-Enol tautomerism of the title compound.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to be complex due to the tautomeric equilibrium.

-

Keto Form: Signals for the two methylene groups of the thiophene ring (positions 2 and 5) would appear as distinct multiplets. The methine proton at position 3 would also be a multiplet. The ethyl ester group would show a characteristic quartet and triplet.

-

Enol Form: The appearance of a signal for the enolic proton (often a broad singlet) above 10 ppm is a key indicator.[8] The protons on the thiophene ring would show shifts corresponding to the C=C double bond.

-

-

¹³C NMR: The keto form will show two carbonyl carbon signals (ketone and ester). The enol form will show signals for the olefinic carbons (C3 and C4) and a single ester carbonyl signal.

-

FT-IR: Strong absorption bands are expected for the C=O stretching of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹). The enol form would exhibit a broad O-H stretch and a C=C stretch.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would correspond to the molecular weight of 174.21.

Synthesis Methodologies

The most direct and efficient synthesis of cyclic β-keto esters like this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. The synthesis starts from the commercially available precursor, diethyl 3,3'-thiobispropanoate.

Dieckmann Condensation Workflow

The reaction involves the base-catalyzed intramolecular cyclization of diethyl 3,3'-thiobispropanoate. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after acidification.

Caption: Workflow for Dieckmann Condensation Synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis of the analogous methyl ester and is considered the standard method for this class of compounds.[8]

Objective: To synthesize this compound.

Materials:

-

Diethyl 3,3'-thiobispropanoate

-

Sodium metal

-

Absolute Ethanol

-

Anhydrous Toluene

-

Hydrochloric Acid (conc.)

-

Dichloromethane

-

Sodium Sulfate (anhydrous)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 molar equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Solvent Exchange: Remove the excess ethanol under reduced pressure. Add anhydrous toluene to the resulting sodium ethoxide.

-

Dieckmann Condensation: Heat the toluene suspension to reflux. Add a solution of diethyl 3,3'-thiobispropanoate (1.0 molar equivalent) in anhydrous toluene dropwise to the refluxing mixture over 1 hour.

-

Reaction Completion: Maintain the reaction mixture at reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.

-

Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully pour the mixture onto a slurry of crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Trustworthiness and Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).[8] The final product's identity and purity must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and compared against reference data.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound arises from the reactivity of its β-keto ester moiety.

-

Nucleophilic Character: The C3 methine proton is acidic and can be readily removed by a base, generating a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions, such as alkylations and acylations, allowing for further functionalization of the thiophene ring.

-

Building Block for Heterocycles: The 1,3-dicarbonyl system is a classic precursor for the synthesis of other heterocyclic systems. For example, reaction with hydrazines can yield pyrazole-fused thiophenes, while reaction with amidines can lead to thienopyrimidines. Thienopyrimidine derivatives, in particular, are known to possess significant biological activities.[9]

-

Scaffold for Drug Discovery: Given the established importance of thiophene-based structures in drug development, this compound serves as an excellent starting point for generating libraries of novel compounds for biological screening.[2] Its structure is a key intermediate for compounds that could be evaluated for anticancer, antimicrobial, or enzyme inhibitory activities.

Conclusion

This compound is a molecule of considerable synthetic value. Its preparation via the robust Dieckmann condensation is efficient and scalable. The compound's defining chemical feature, its keto-enol tautomerism, governs its spectroscopic properties and reactivity. As a versatile building block, it provides a reliable entry point for the synthesis of diverse and complex thiophene derivatives, making it a highly relevant tool for professionals in drug discovery and medicinal chemistry.

References

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate. Retrieved from [Link]

-

Chang, M.-Q., et al. (2013). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Chemical Papers, 67(4), 437–443. Retrieved from [Link]

-

ResearchGate. (n.d.). ORIGINAL PAPER Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1 -pyrano[3,4- ]quinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 8460. Retrieved from [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2(5H)-furanone. Retrieved from [Link]

-

Kamal, A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 85, 433-445. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methyl-5H-furan-2-one (CAS 6124-79-4). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

-

Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

de Freitas, R. P., et al. (2007). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[4]oxazinane-3-carboxylic acid ethyl esters. Archiv der Pharmazie, 340(8), 419-425. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxotetrahydrothiophene-3-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is paramount for its effective application, from reaction design and process scale-up to formulation and quality control. This guide provides an in-depth analysis of the critical physicochemical and spectroscopic properties of the title compound. It consolidates data from various sources and presents standardized, field-proven protocols for their experimental verification. The objective is to equip researchers with the necessary data and methodologies to confidently handle, characterize, and utilize this versatile chemical entity.

Introduction and Chemical Identity

This compound, with CAS Number 78647-31-1, is a keto-ester built upon a five-membered tetrahydrothiophene ring.[1] This structure, featuring a ketone, an ester, and a thioether, offers multiple points for chemical modification, making it a valuable synthon for creating more complex molecular architectures. Its utility is particularly noted in the synthesis of compounds with potential therapeutic activities.

The accuracy of any research or development endeavor hinges on the unambiguous identification and characterization of starting materials. This section outlines the fundamental identifiers and core physical properties of the compound.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are the foundation of its predictable behavior in chemical and biological systems.

-

IUPAC Name: ethyl 4-oxothiolane-3-carboxylate[1]

-

Synonyms: 4-Ethoxycarbonylthiolan-3-one, this compound[1]

-

CAS Number: 78647-31-1

-

Molecular Formula: C₇H₁₀O₃S

-

Molecular Weight: 174.21 g/mol

-

InChI Key: FHZHUDGRHVZVTF-UHFFFAOYSA-N[1]

Core Physicochemical Data Summary

For quick reference, the primary physical properties are summarized in the table below. It is critical to note that some values are predicted and should be experimentally verified for any new batch.

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Molecular Weight | 174.21 g/mol | |

| Boiling Point | 97-98 °C at 0.1 Torr | [2] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.43 ± 0.20 | [2] |

Note: The boiling point is reported under reduced pressure. Extrapolation to atmospheric pressure is not recommended due to the potential for thermal decomposition.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is the cornerstone of chemical characterization. The following sections detail the expected spectral features of this compound, providing a benchmark for identity and purity assessment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the spectrum is dominated by the strong absorptions of the two carbonyl groups and the C-O bonds.

Expected IR Absorption Bands:

-

C=O Stretch (Ketone): A strong, sharp peak expected around 1715-1730 cm⁻¹ . The ring strain and electronic environment influence this position.

-

C=O Stretch (Ester): A strong, sharp peak expected around 1735-1750 cm⁻¹ .[3] This is typically at a slightly higher wavenumber than the ketone.

-

C-O Stretch (Ester): Two or more distinct bands in the 1000-1300 cm⁻¹ region, characteristic of the C-O single bond stretches.[3]

-

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ .

The absence of broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl contaminants, a common impurity from hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the molecular skeleton.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the ethyl group and the protons on the tetrahydrothiophene ring. The exact chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent used. Based on the structure, one would anticipate:

-

A triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃) of the ethyl group.

-

A quartet around δ 4.1-4.3 ppm for the methylene protons (-OCH₂-) of the ethyl group.

-

A series of multiplets in the region of δ 2.5-4.0 ppm corresponding to the five protons on the thiophene ring. The diastereotopic nature of the methylene protons adjacent to the chiral center (C3) will likely result in complex splitting patterns.

¹³C NMR (Carbon NMR): The carbon spectrum provides a count of unique carbon environments.

-

Ketone Carbonyl: δ ~200-210 ppm.

-

Ester Carbonyl: δ ~165-175 ppm.

-

Ester Methylene Carbon (-OCH₂-): δ ~60-65 ppm.

-

Ring Carbons (C-S, C-C=O): Multiple signals in the δ 25-55 ppm range.

-

Ester Methyl Carbon (-CH₃): δ ~14 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 174.03 (for the monoisotopic mass) should be observed, corresponding to the C₇H₁₀O₃S formula.

-

Key Fragments: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da), loss of CO (28 Da), or cleavage of the ring structure.

Experimental Protocols for Physical Property Verification

To ensure the quality and consistency of the material, experimental verification of its physical properties is essential. The following protocols are provided as standardized workflows.

Workflow for Physicochemical Characterization

This diagram outlines the logical flow for characterizing a new sample of this compound.

Caption: Workflow for full characterization of a new batch.

Protocol: Boiling Point Determination under Reduced Pressure

Causality: Determining the boiling point at atmospheric pressure is ill-advised due to the risk of thermal decomposition. A vacuum distillation setup allows for boiling at a lower, non-destructive temperature.

Methodology:

-

Setup: Assemble a micro-distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample: Place a small volume (1-2 mL) of the compound and a boiling chip into the distillation flask.

-

Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge (manometer). Slowly evacuate the system to the desired pressure (e.g., 0.1 Torr).

-

Heating: Gently heat the distillation flask using a heating mantle or oil bath.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

Record: Document both the boiling temperature and the precise pressure at which it was measured (e.g., 97.5 °C @ 0.1 Torr).[2]

-

Validation: For a self-validating system, periodically calibrate the thermometer and vacuum gauge against certified standards.

Protocol: Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate reaction solvents, purification methods, and formulation vehicles. A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).[4][5]

-

Preparation: In separate, labeled vials, add approximately 10 mg of the compound.

-

Titration: To each vial, add the selected solvent dropwise, vortexing after each addition, up to a total volume of 1 mL.

-

Observation: Visually assess the solubility at each stage.

-

Classification: Classify the solubility based on the volume of solvent required to dissolve the sample:

-

Very Soluble: < 0.1 mL

-

Freely Soluble: 0.1 - 0.5 mL

-

Soluble: 0.5 - 1.0 mL

-

Slightly Soluble: Dissolves partially in 1.0 mL

-

Insoluble: No visible dissolution in 1.0 mL

-

-

Rationale: The polar ketone and ester groups suggest good solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and moderate solubility in polar protic solvents (e.g., Ethanol). The nonpolar hydrocarbon backbone and thioether suggest poor solubility in highly nonpolar (Hexane) or highly polar protic (Water) solvents.

Handling, Storage, and Safety

Prudent laboratory practice demands adherence to strict safety and handling protocols.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools. Vapors may be heavier than air and can form flammable mixtures.[7][8]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6][7]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2] The recommended storage temperature is room temperature.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could catalyze hydrolysis of the ester or other decomposition reactions.[7]

-

Stability: The compound is generally stable under recommended storage conditions. However, the β-keto ester functionality can be susceptible to hydrolysis or decarboxylation under harsh acidic or basic conditions.

Conclusion

This guide has detailed the essential physical, spectroscopic, and safety properties of this compound. The provided data tables, spectral interpretations, and experimental protocols serve as a robust resource for researchers. By applying these principles and methodologies, scientists can ensure the quality of their material and the integrity of their experimental outcomes, thereby accelerating progress in drug discovery and chemical synthesis.

References

-

Time and Date. (n.d.). Current local time in Toronto, Canada. Retrieved January 11, 2026, from [Link]

- Vertex AI Search. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wiley-VCH. (2007). Supporting Information.

-

Chemsrc. (n.d.). Ethyl 4-oxo-tetrahydro-3-thiopyrancarboxylate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate. Retrieved January 11, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances.

-

Beilstein Journals. (n.d.). Supporting Information: Synthesis and characterization of S,N-heterotetracenes. Retrieved January 11, 2026, from [Link]

- Generic Safety Data Sheet. (n.d.). Safety Data Sheet.

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments.... Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-oxothiane-4-carboxylate. Retrieved January 11, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. Retrieved January 11, 2026, from [Link]

-

AA Blocks. (n.d.). Safety Data Sheet. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved January 11, 2026, from [Link]

-

NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1198-44-3 CAS MSDS (ETHYL 4-OXO-TETRAHYDRO-3-THIOPYRANCARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. aablocks.com [aablocks.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 4-oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-oxotetrahydrothiophene-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. This document delves into its fundamental properties, detailed synthesis, characterization, and its emerging role as a versatile scaffold in the design and development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a valuable synthetic intermediate characterized by a tetrahydrothiophene core functionalized with a ketone and an ethyl carboxylate group. These features make it a reactive and versatile precursor for a variety of chemical transformations.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 78647-31-1[1][2][3][4] |

| Molecular Formula | C₇H₁₀O₃S[1] |

| Molecular Weight | 174.21 g/mol |

| Appearance | Liquid[1] |

| IUPAC Name | This compound |

| Synonyms | ethyl 4-oxothiolane-3-carboxylate, 4-Ethoxycarbonylthiolan-3-one, Tetrahydro-4-oxo-3-thiophenecarboxylic acid, ethyl ester[1] |

| SMILES | CCOC(=O)C1CSCC1=O |

| InChI Key | FHZHUDGRHVZVTF-UHFFFAOYSA-N[1] |

Synthesis via Dieckmann Condensation: Mechanism and Protocol

The primary and most efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5][6][7][8] The starting material for this reaction is diethyl 3-thiaadipate.

The Causality Behind the Dieckmann Condensation

The Dieckmann condensation is a powerful ring-forming reaction driven by the formation of a stable, cyclic β-keto ester.[5][6] The choice of a strong base is critical to deprotonate the α-carbon of one of the ester groups, creating a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the carbonyl carbon of the other ester group. The stability of the resulting five-membered ring is a key thermodynamic driving force for this cyclization.[5][6][7][8] Sodium ethoxide is a commonly employed base for this transformation, as it minimizes the potential for transesterification side reactions.

Visualizing the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the principles of the Dieckmann condensation.

Materials:

-

Diethyl 3-thiaadipate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Diester: While stirring under a nitrogen atmosphere, add a solution of diethyl 3-thiaadipate in toluene dropwise from the dropping funnel.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized this compound. The following are the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl group and the protons on the tetrahydrothiophene ring.

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.3 | Triplet | 3H |

| CH₂ (ethyl) | ~4.2 | Quartet | 2H |

| CH₂ (ring, C5) | ~3.0-3.2 | Multiplet | 2H |

| CH₂ (ring, C2) | ~3.3-3.5 | Multiplet | 2H |

| CH (ring, C3) | ~3.7-3.9 | Multiplet | 1H |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the presence of tautomers.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the ester carbon, and the carbons of the heterocyclic ring and the ethyl group.

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~61 |

| CH₂ (ring, C2) | ~30-35 |

| CH (ring, C3) | ~50-55 |

| C=O (ring, C4) | ~200-205 |

| CH₂ (ring, C5) | ~40-45 |

| C=O (ester) | ~170 |

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydrothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9]

Role as a Synthetic Scaffold

The ketone and ester functionalities of this compound provide two reactive handles for further chemical modifications. This allows for the introduction of diverse substituents and the construction of more elaborate molecular architectures.

Caption: Potential synthetic transformations of the core molecule.

Purity Assessment and Characterization Workflow

Ensuring the purity of this compound is crucial for its successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like the title ester. It provides information on the retention time, which is characteristic of the compound, and the mass spectrum, which confirms its molecular weight and fragmentation pattern.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would be appropriate.

A Self-Validating Protocol for Quality Control

-

Initial Synthesis and Purification: Synthesize the compound using the Dieckmann condensation protocol and purify it by vacuum distillation or column chromatography.

-

Spectroscopic Confirmation: Record the ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Purity Analysis: Analyze the purified product by GC-MS to determine its purity and confirm its mass.

-

Cross-Verification: For rigorous quality control, analyze the sample using HPLC to obtain an independent measure of purity. The purity values from GC-MS and HPLC should be in close agreement.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, with its readily accessible synthesis via the Dieckmann condensation and its versatile chemical functionality, represents a valuable building block for organic synthesis. Its tetrahydrothiophene core is a recognized pharmacophore, making this compound a promising starting point for the development of novel drug candidates. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their research and development endeavors.

References

-

Arctom. (n.d.). CAS NO. 78647-31-1 | this compound. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]

- Tomapatanaget, B., & Tuchinda, P. (2007).

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate. Retrieved from [Link]

- Vogt, A., Henne, F., Wetzel, C., Mena-Osteritz, E., & Bäuerle, P. (2020). Supporting Information for Synthesis and characterization of S,N-heterotetracenes. Beilstein Journal of Organic Chemistry.

-

PubChem. (n.d.). Ethyl 3-oxothiane-4-carboxylate. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 283-304.

- Ukrprom, V. A., Zholud, O. S., Shyyka, A. Y., & Kovalskyi, Y. V. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983.

-

Chemistry LibreTexts. (2023, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

- Kumar, R., & Yusuf, M. (2018). Therapeutic importance of synthetic thiophene.

- Pinu, F. R., & Villas-Boas, S. G. (2017). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 22(9), 1436.

-

Study.com. (n.d.). Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester.... Retrieved from [Link]

- Williams, D. L., Miles, W. H., & Srikanth, R. (2016). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science, 74(2), Article 8.

- Nma, N. Y., Mann, A., & Muhammad, B. M. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 10(3), 75-79.

- Sanou, A. S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Journal of Materials and Environmental Sciences, 15(8), 1150-1173.

- Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2111.

- Wen, B., Ma, L., & Nelson, S. D. (2008). Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry. Journal of Mass Spectrometry, 43(11), 1544-1555.

- Martínez-Mora, O., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-6.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. 78647-31-1 | this compound - AiFChem [aifchem.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

Ethyl 4-oxotetrahydrothiophene-3-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 4-oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a tetrahydrothiophene core functionalized with a ketone and an ethyl ester, make it a versatile precursor for synthesizing more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a detailed synthetic protocol with mechanistic insights, characterization data, potential applications, and essential safety guidelines. The information herein is intended to empower researchers to effectively utilize this compound in their discovery and development workflows.

Introduction: The Thiophene Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of modern drug discovery, with sulfur-containing rings like thiophene and its derivatives playing a pivotal role. The tetrahydrothiophene (thiolane) nucleus, in particular, serves as a bioisostere for other five-membered rings and is a key component in a variety of biologically active molecules. This compound (CAS No. 78647-31-1) emerges as a highly functionalized and reactive intermediate. The presence of a β-ketoester system within the cyclic thioether framework allows for a multitude of chemical transformations, making it an attractive starting point for constructing diverse chemical libraries aimed at identifying novel therapeutic agents and functional materials.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃S | |

| Molecular Weight | 174.21 g/mol | [1] |

| CAS Number | 78647-31-1 | [1] |

| Appearance | Liquid | [1] |

| IUPAC Name | ethyl 4-oxothiolane-3-carboxylate | [1] |

| SMILES | CCOC(=O)C1CSCC1=O | |

| InChI Key | FHZHUDGRHVZVTF-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis and Mechanistic Rationale

The synthesis of β-ketoesters like this compound is most commonly achieved via intramolecular cyclization reactions. A prevalent and efficient method is the Dieckmann condensation of a corresponding diester. This approach offers high yields and a direct route to the cyclic scaffold.

Synthetic Pathway: Dieckmann Condensation

The logical precursor for the target molecule is an acyclic diester, such as ethyl 2-((2-ethoxy-2-oxoethyl)thio)acetate. The intramolecular cyclization is base-catalyzed, typically using a strong base like sodium ethoxide. The choice of base is critical; using the ethoxide corresponding to the ester's alcohol component (ethanol) prevents transesterification, a common side reaction that would lead to product mixtures and reduce the overall yield.

The mechanism proceeds as follows:

-

Deprotonation: Sodium ethoxide abstracts an acidic α-proton from one of the carbonyl groups, forming a nucleophilic enolate.

-

Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic intermediate.

-

Elimination: The ethoxide group is eliminated, collapsing the intermediate to form the cyclic β-ketoester.

-

Acidic Workup: A final acidification step neutralizes the reaction mixture and protonates the resulting enolate to yield the final product.

The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic signatures are expected for this compound and are crucial for verifying its identity and purity after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet (~1.3 ppm) and a quartet (~4.2 ppm) characteristic of the ethyl ester group (CH₃ and OCH₂, respectively).

-

Multiple signals in the aliphatic region (~2.8-3.8 ppm) corresponding to the three distinct methylene groups (CH₂) and the single methine (CH) proton on the tetrahydrothiophene ring. The multiplicity will be complex due to coupling.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Two signals in the carbonyl region: one for the ketone (~200-205 ppm) and one for the ester carbonyl (~168-172 ppm).

-

Signals for the ethyl group carbons (~61 ppm for OCH₂ and ~14 ppm for CH₃).

-

Signals corresponding to the carbons of the tetrahydrothiophene ring.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Strong, distinct carbonyl (C=O) stretching bands around 1745 cm⁻¹ (ester) and 1715 cm⁻¹ (ketone).

-

C-H stretching bands for sp³ hybridized carbons just below 3000 cm⁻¹.

-

A C-O stretching band for the ester group around 1150-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of 174.21. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₁₀O₃S.

-

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its bifunctional nature (ketone and ester) allows for selective chemical modifications at multiple sites.

-

Scaffold for Bioactive Molecules: The thiophene ring is a privileged structure in medicinal chemistry. Derivatives of substituted thiophenes have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This precursor can be used to synthesize novel thienopyrimidines, a class of compounds known for their therapeutic potential.[4]

-

Gewald Reaction Precursor: While not a direct reactant in the classic Gewald reaction, its structural motif is closely related to the products. It can be modified to create starting materials for multicomponent reactions to rapidly build libraries of complex thiophene derivatives for high-throughput screening.[2]

-

Synthesis of Fused Heterocycles: The β-ketoester functionality is ideal for condensation reactions with binucleophilic reagents (e.g., hydrazines, ureas, amidines) to construct fused heterocyclic systems. These fused rings often exhibit enhanced biological activity and unique pharmacological profiles.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of the title compound. Standard laboratory safety practices should be strictly followed.

Protocol: Synthesis via Dieckmann Condensation

Objective: To synthesize this compound from ethyl 2-((2-ethoxy-2-oxoethyl)thio)acetate.

Materials:

-

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: To the stirred solution, add ethyl 2-((2-ethoxy-2-oxoethyl)thio)acetate (1.0 equivalent) dropwise at room temperature. The choice of dropwise addition helps to control any initial exotherm.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the intramolecular cyclization to proceed at a reasonable rate.

-

Quenching and Neutralization: After completion, cool the mixture to 0 °C using an ice bath. Slowly add 1 M HCl to neutralize the mixture to a pH of ~6-7. This step is critical for protonating the product and quenching the reactive base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol: Purification and Characterization

Objective: To purify the crude product and confirm its identity.

Procedure:

-

Purification: Purify the crude residue obtained from Protocol 6.1 via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for thermally stable liquids, vacuum distillation can be employed.

-

Characterization: Collect the pure fractions and concentrate under reduced pressure. Obtain the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the purified product and compare them with the expected data outlined in Section 4.0.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.[5][6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof tools and prevent the buildup of electrostatic charge.[5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed chemical disposal company.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via a robust Dieckmann condensation is scalable and efficient. The presence of multiple functional groups provides a platform for diverse chemical transformations, making it a key building block for creating novel heterocyclic compounds for applications in drug discovery and materials science. Adherence to the proper handling and synthesis protocols outlined in this guide will enable researchers to safely and effectively leverage the full potential of this powerful synthetic tool.

References

-

PubChem (2024). Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

-

CATO Research Chemical Inc. (2023). Safety Data Sheet. [Link]

-

Thermo Fisher Scientific (2012). Safety Data Sheet. [Link]

-

Capot Chemical (2023). Material Safety Data Sheet. [Link]

-

PubChem (2024). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. ResearchGate. [Link]

-

Aisa, H. A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity. PubMed. [Link]

-

Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

An In-depth Technical Guide to Ethyl 4-oxotetrahydrothiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-oxotetrahydrothiophene-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis via the Dieckmann condensation, structural characterization, and explore its prospective applications based on the established biological activities of related thiophene derivatives.

Section 1: Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name ethyl 4-oxothiolane-3-carboxylate , is a sulfur-containing heterocyclic compound. Its structure features a five-membered tetrahydrothiophene ring with a ketone group at the 4-position and an ethyl carboxylate group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78647-31-1 | |

| Molecular Formula | C₇H₁₀O₃S | |

| Molecular Weight | 174.21 g/mol | |

| Canonical SMILES | CCOC(=O)C1CSCC1=O | |

| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents | General chemical knowledge |

Section 2: Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Dieckmann condensation , an intramolecular cyclization of a diester.[1][2] The logical precursor for this synthesis is diethyl 3-thiaadipate. The causality behind this choice lies in the carbon framework of diethyl 3-thiaadipate, which, upon intramolecular cyclization, directly yields the desired five-membered tetrahydrothiophene ring system.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from the established synthesis of the analogous methyl ester.[3]

Materials:

-

Diethyl 3-thiaadipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of the Diester: To the stirred solution of sodium ethoxide, add a solution of diethyl 3-thiaadipate (1.0 equivalent) in anhydrous toluene dropwise at a rate that maintains a gentle reflux. The choice of toluene as a co-solvent is to aid in the azeotropic removal of ethanol during the reaction, driving the equilibrium towards the product.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice and water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. This step protonates the enolate intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Synthesis of this compound via Dieckmann Condensation

Caption: The Dieckmann condensation pathway for the synthesis of the target compound.

Section 3: Structural Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristic Signals |

| ¹H NMR | * Triplet for the -CH₃ of the ethyl group (~1.3 ppm). |

-

Quartet for the -OCH₂- of the ethyl group (~4.2 ppm).

-

Multiplets for the three methylene groups (-CH₂-S-, -S-CH₂-CO-, and -CO-CH-CH₂-) of the tetrahydrothiophene ring (~2.5-3.5 ppm). | | ¹³C NMR | * Signal for the ester carbonyl carbon (~170 ppm).

-

Signal for the ketone carbonyl carbon (~200 ppm).

-

Signal for the -OCH₂- carbon of the ethyl group (~60 ppm).

-

Signals for the methylene carbons of the ring and the methyl carbon of the ethyl group in the aliphatic region. | | IR Spectroscopy | * Strong absorption band for the ester C=O stretch (~1735 cm⁻¹).

-

Strong absorption band for the ketone C=O stretch (~1715 cm⁻¹).

-

C-O stretching bands (~1200-1300 cm⁻¹).

-

C-H stretching bands for sp³ carbons (~2850-3000 cm⁻¹). | | Mass Spectrometry | * Molecular ion peak (M⁺) corresponding to the molecular weight of 174.21. |

Section 4: Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Therefore, this compound represents a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Prospective Research Directions:

-

Anticancer Drug Development: Thiophene derivatives have been investigated as tubulin polymerization inhibitors, acting as biomimetics of combretastatin A-4 (CA-4), a potent anticancer agent.[4] The tetrahydrothiophene core of this compound can be functionalized to explore this avenue.

-

Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. This compound can serve as a scaffold for the synthesis of novel antibacterial and antifungal compounds.

-

Enzyme Inhibitors: Thiophene-based compounds have been shown to inhibit various enzymes, including acetylcholinesterase, which is a target for Alzheimer's disease therapy. The functional groups on this compound can be modified to design specific enzyme inhibitors.

Diagram 2: Workflow for Investigating the Biological Potential of this compound Derivatives

Caption: A potential workflow for leveraging the title compound in drug discovery.

Section 5: Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis via the robust Dieckmann condensation makes it an attractive starting material for the creation of diverse chemical libraries. While direct biological data on this specific molecule is limited, the well-documented therapeutic relevance of the thiophene scaffold provides a strong rationale for its exploration in the development of novel anticancer, antimicrobial, and other therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this compound in their drug discovery programs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Supporting Information Synthesis and characterization of S,N-heterotetracenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Retrieved from [Link]

-

BD. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Arkivoc. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate | C8H12O3S | CID 10375221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

Spectroscopic Profile of Ethyl 4-oxotetrahydrothiophene-3-carboxylate: A Technical Guide

Introduction

Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceutical and bioactive molecules. The precise elucidation of its molecular structure is paramount for its application in drug discovery and development. Spectroscopic techniques provide a definitive and non-destructive means of structural characterization. This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing researchers and drug development professionals with a comprehensive reference for its identification and characterization. The molecule exists in equilibrium between its keto and enol tautomers, a common feature of β-keto esters, which is reflected in its spectroscopic data.

Molecular Structure and Tautomerism

The chemical structure of this compound (C₇H₁₀O₃S) features a five-membered tetrahydrothiophene ring with a ketone at the 4-position and an ethyl carboxylate group at the 3-position. Due to the presence of the β-dicarbonyl moiety, it can exist as two tautomers: the keto form and the enol form.

Caption: Keto-enol tautomerism of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The spectrum of this compound is expected to show distinct signals for both the keto and enol forms, with the relative integration of these signals indicating the tautomeric ratio in the given solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the major keto tautomer. The presence of the enol form would be indicated by a broad signal for the enolic proton (around 12 ppm) and a vinyl proton signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (ethyl) | 1.25 | triplet | 7.1 | 3H |

| CH₂ (ethyl) | 4.18 | quartet | 7.1 | 2H |

| H-5 (ring) | 3.00 | triplet | 6.0 | 2H |

| H-2 (ring) | 3.45 | triplet | 6.0 | 2H |

| H-3 (ring) | 3.80 | singlet | - | 1H |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group: The characteristic triplet at ~1.25 ppm and quartet at ~4.18 ppm are indicative of an ethyl ester group. The quartet is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Tetrahydrothiophene Ring Protons: The protons on the saturated heterocyclic ring are expected to appear as triplets due to coupling with their neighbors. The protons at C-2 and C-5 are adjacent to the sulfur atom, which influences their chemical shift.

-

Methine Proton (H-3): The proton at the 3-position is a methine proton and is expected to be a singlet in the keto form, as it has no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 14.2 |

| CH₂ (ethyl) | 61.5 |

| C-5 (ring) | 30.0 |

| C-2 (ring) | 35.0 |

| C-3 (ring) | 55.0 |

| C=O (ester) | 168.0 |

| C=O (ketone) | 205.0 |

Note: The presence of the enol tautomer would result in different chemical shifts for the carbons involved in the enol system (C-3 and C-4).

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region of the spectrum, corresponding to the ketone carbonyl (~205 ppm) and the ester carbonyl (~168 ppm). The significant downfield shift of the ketone carbon is characteristic.[1]

-

Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum.

-

Tetrahydrothiophene Ring Carbons: The carbons of the heterocyclic ring will have chemical shifts influenced by the adjacent sulfur atom and the functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| C=O stretch (ketone) | ~1715 | Strong |

| C=O stretch (ester) | ~1740 | Strong |

| C-O stretch (ester) | 1300-1000 | Strong |

Interpretation of the IR Spectrum

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands for the two carbonyl groups. The ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch typically appears at a slightly higher frequency, around 1740 cm⁻¹.[2][3][4][5] The presence of two distinct C=O peaks is a strong indicator of the β-keto ester functionality.

-

C-O Stretching: A strong band or bands in the 1300-1000 cm⁻¹ region will be present due to the C-O stretching vibrations of the ester group.[6]

-

C-H Stretching: The aliphatic C-H stretching vibrations will appear in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 174 (corresponding to the molecular formula C₇H₁₀O₃S)

-

Major Fragment Ions (m/z):

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The presence of a peak at m/z 174 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of the ethoxy radical (•OEt, 45 Da) to give a fragment at m/z 129 is a common fragmentation pathway for ethyl esters.[9] The McLafferty rearrangement, characteristic of esters with a γ-hydrogen, would lead to a prominent peak at m/z 88.[7][8]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The spectroscopic data are consistent with the proposed structure and reveal the presence of the key functional groups, including the tetrahydrothiophene ring, the ketone, and the ethyl ester. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the reliable identification and use of this important synthetic intermediate.

References

-

ACS Publications. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways | Energy & Fuels. 2018. Available from: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. Available from: [Link]

-

Spectroscopy Tutorial: Esters. Available from: [Link]

-

Henry Rzepa's Blog. Why is the carbonyl IR stretch in an ester higher than in a ketone?. 2013. Available from: [Link]

-

IR Spectroscopy Tutorial: Ketones. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. 2018. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

AWS. Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. echemi.com [echemi.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tdx.cat [tdx.cat]